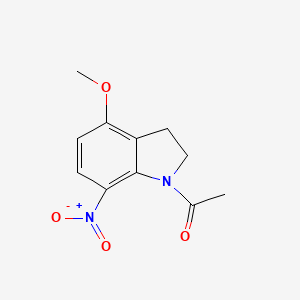

1-Acetyl-4-methoxy-7-nitroindoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDOTDNEFVLNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 4 Methoxy 7 Nitroindoline and Analogues

Retrosynthetic Analysis and Key Precursor Preparation for Substituted Indolines

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-acetyl-4-methoxy-7-nitroindoline, the primary disconnections involve the acetyl group on the nitrogen and the formation of the indoline (B122111) ring itself.

A plausible retrosynthetic pathway would first involve the removal of the acetyl group, leading to the precursor 4-methoxy-7-nitroindoline. This transformation is a standard N-acetylation reaction in the forward synthetic direction. The next critical disconnection breaks the indoline ring. This can be envisioned through several routes, often involving the cyclization of a suitably substituted benzene (B151609) derivative. A key precursor for many indoline syntheses is a 2-substituted aniline. nih.gov

For our target molecule, a logical precursor would be a 2-alkenyl or 2-haloaniline derivative with the methoxy (B1213986) and nitro groups already in place on the aromatic ring. The challenge lies in preparing these precursors with the desired 1,4-substitution pattern of the methoxy and nitro groups relative to the point of cyclization.

Classical and Modern Approaches to Indoline Ring System Construction

The construction of the indoline ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These range from historical name reactions to modern transition-metal-catalyzed processes. nih.govacs.org

Fischer Indole (B1671886) Synthesis Adaptations for Indoline Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate which, after tautomerization and a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclizes and eliminates ammonia (B1221849) to form the indole. wikipedia.orgjk-sci.com

While this method directly yields indoles, it can be adapted to produce indolines. This is typically achieved by subsequent reduction of the resulting indole. However, direct formation of indolines from Fischer-type strategies is less common. A notable variation is the Buchwald modification, which uses a palladium-catalyzed reaction to form N-arylhydrazones, key intermediates in the Fischer synthesis. wikipedia.orgrsc.org

Table 1: Examples of Fischer Indole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | Substituted Indole | wikipedia.orgnih.gov |

| Aryl bromides, Hydrazones | Palladium catalyst | N-Arylhydrazone (precursor) | wikipedia.org |

This table presents generalized reactants and conditions for the Fischer Indole Synthesis.

Palladium-Catalyzed Cyclization Strategies (e.g., Larock Indole Synthesis variants)

Modern synthetic methods often employ palladium catalysts to construct the indole and indoline ring systems with high efficiency and functional group tolerance. organicreactions.orgacs.org The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, is a powerful tool for creating 2,3-disubstituted indoles. wikipedia.orgsynarchive.comub.edu The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), alkyne insertion, and subsequent cyclization. wikipedia.orgub.edu Variants of this reaction can be tailored to produce a wide array of substituted indoles. organic-chemistry.orgacs.orgrsc.org

Palladium-catalyzed reductive cyclization of β-nitrostyrenes is another modern approach to indole synthesis. mdpi.com This method is particularly relevant given the nitro group in the target molecule. Furthermore, palladium-catalyzed intramolecular C-H amination of β-arylethylamines offers a direct route to the indoline core under mild conditions. organic-chemistry.org These methods provide access to substituted indolines that might be difficult to prepare using classical approaches. nih.gov

Table 2: Examples of Palladium-Catalyzed Indole/Indoline Synthesis

| Starting Material(s) | Catalyst System | Product Type | Reference |

| o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | 2,3-Disubstituted indole | wikipedia.orgsynarchive.com |

| β-Nitrostyrene | PdCl₂(CH₃CN)₂, Phenanthroline, Phenyl formate | Substituted indole | mdpi.com |

| β-Arylethylamine | Palladium catalyst | Indoline | organic-chemistry.org |

| 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂, Tri-n-butylphosphine | 2-Substituted-3-(1-alkenyl)indole | organic-chemistry.org |

This table highlights key components of various palladium-catalyzed cyclization reactions.

Reductive Cyclization Routes from Nitrobenzene Derivatives (e.g., Madelung synthesis adaptations)

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org The reaction proceeds via the formation of a benzylic carbanion that attacks the amide carbonyl. quimicaorganica.org While traditionally requiring harsh conditions, modifications have been developed to make the reaction milder. wikipedia.orgresearchgate.net For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to facilitate the cyclization of N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org

A significant advancement in this area is the reductive cyclization of o-nitrostyrenes or related nitro compounds. nih.gov These reactions often use a palladium catalyst and a reducing agent, such as carbon monoxide or a CO surrogate like phenyl formate, to simultaneously reduce the nitro group and facilitate cyclization to the indole ring. mdpi.comrwth-aachen.de This approach is highly atom-economical. A patent describes a novel preparation of indolines through the reduction of a nitro group to an amino group with simultaneous intramolecular cyclization, using catalysts like PtO₂ with H₂ or other reducing agents like Fe or SnCl₂. google.com

Regioselective Functionalization and Derivatization Techniques

The precise introduction of substituents onto the indoline core is crucial for synthesizing the target molecule. The directing effects of the existing groups on the aromatic ring play a key role in determining the position of incoming functional groups.

Introduction of Methoxy and Nitro Groups onto the Indoline Core

The synthesis of 4-methoxy-7-nitroindoline requires careful control of electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The final N-acetylation step would then yield this compound.

One potential strategy involves the nitration of a pre-formed methoxyindoline. A patented process describes the nitration of 6-methoxyindoline (B1368176) acetate (B1210297) using nitric acid in nitromethane (B149229) to yield the 5-nitro derivative. google.com This demonstrates the feasibility of direct nitration on a methoxy-substituted indoline system.

Alternatively, the functional groups can be introduced onto a benzene ring precursor before the indoline ring is formed. For instance, starting with a methoxy-substituted aniline, nitration can be performed. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired 4-methoxy-7-nitro substitution pattern. Tandem Sonogashira coupling and heteroannulation reactions of 2-halonitroanilines with alkynes have been developed for the one-pot selective synthesis of nitro- and amino-indoles. researchgate.net Another approach involves the development of non-acidic and non-metallic conditions for the regioselective nitration of indoles using trifluoroacetyl nitrate. nih.gov

The final step in the synthesis is the acetylation of the indoline nitrogen. This is a standard and typically high-yielding reaction, often carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

N-Acetylation Methodologies for 1-Position Functionalization

The introduction of an acetyl group at the 1-position of the 4-methoxy-7-nitroindoline core is a critical step in the synthesis of the target compound. This transformation, however, is not without its difficulties. The presence of the electron-withdrawing nitro group at the 7-position significantly deactivates the indoline nitrogen, rendering it less nucleophilic and thus, less reactive towards standard acetylating agents. acs.orgnih.govnih.govfigshare.com

A common strategy to achieve N-acetylation under these circumstances involves the use of a strong base to deprotonate the indoline nitrogen, followed by the addition of an acetylating agent. For instance, the synthesis of N-acetyl-3-iodo-7-nitroindole, a related compound, was accomplished through iodination of 7-nitroindole (B1294693) followed by acetylation using sodium hydride (NaH) and acetic anhydride in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. jst.go.jp This approach enhances the nucleophilicity of the nitrogen, facilitating the subsequent acylation.

Another reported method for the N-acetylation of electron-deficient anilines, which are electronically similar to 7-nitroindoline (B34716), is the use of acetic anhydride in glacial acetic acid. researchtrends.net This method, while straightforward, may require prolonged reaction times and careful optimization to achieve satisfactory yields with deactivated substrates.

The challenges associated with the direct N-acetylation of 7-nitroindolines have spurred the development of alternative strategies. One such approach involves the synthesis of N-acyl-7-nitroindolines through multi-step sequences starting from indole or indoline precursors. acs.orgnih.gov These methods, while often effective, can be lengthy and may not be ideal for large-scale production.

| Reagent System | Substrate | Key Conditions | Outcome | Reference |

| Acetic Anhydride / NaH / DMAP | 7-nitroindole | Dry THF, 0 °C | Formation of N-acetyl-7-nitroindole derivative | jst.go.jp |

| Acetic Anhydride / Acetic Acid | 4-methoxy-2-nitroaniline | Room Temperature, 18h | Acetylation of an electron-deficient aniline | researchtrends.net |

Green Chemistry Principles Applied to Indoline Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic routes for indoline derivatives. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. nih.gov The application of microwave irradiation to the synthesis of indolines has been demonstrated in various contexts, including the Bischler indole synthesis, which can be performed under solvent-free conditions. organic-chemistry.org In this method, a solid-state reaction between anilines and phenacyl bromides is followed by a brief period of microwave irradiation, affording the desired indole products. organic-chemistry.org

Furthermore, microwave heating has been successfully employed for the N-arylation of indolines using low loadings of a palladium catalyst, again under solvent-free conditions. nih.gov This technique is particularly attractive for the synthesis of N-functionalized indolines, as it combines the benefits of reduced reaction times with the elimination of bulk solvents. nih.gov While not specifically reported for this compound, these examples highlight the potential of microwave-assisted synthesis to provide a more environmentally benign route to this class of compounds.

| Reaction Type | Key Features | Advantages | Reference |

| Bischler Indole Synthesis | Solid-state reaction, microwave irradiation | Solvent-free, rapid, environmentally friendly | organic-chemistry.org |

| N-Arylation of Indolines | Low Pd catalyst loading, microwave irradiation | Solvent-free, short reaction times, good yields | nih.gov |

| Friedel–Crafts acylation of indole | Zeolite catalyst, microwave heating | Fast, regioselective | researchgate.net |

Solvent-Free and Multicomponent Reaction Approaches

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The aforementioned microwave-assisted Bischler indole synthesis is a prime example of a solvent-free approach. organic-chemistry.org Similarly, the synthesis of bis(indolyl)methanes can be achieved under solvent-free conditions using a catalytic amount of a reusable catalyst.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are another cornerstone of green chemistry. MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, purifications, and waste generation. While a specific MCR for this compound has not been detailed, the development of MCRs for the synthesis of functionalized indoles and indolines is an active area of research. These strategies offer a promising avenue for the efficient and sustainable production of complex heterocyclic scaffolds. rsc.org

Domino and Tandem Reactions in Indoline Synthesis

Domino and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a powerful strategy for the rapid construction of complex molecular architectures like indolines. wiley.com These processes are highly efficient and atom-economical, aligning with the principles of green chemistry.

A notable example is the copper-catalyzed domino reaction for the synthesis of indolines from substituted 2-iodophenethyl mesylates. nih.govnih.gov This one-pot procedure involves a sequence of amidation and cyclization reactions to afford the indoline core in excellent yields. nih.govnih.gov The reaction conditions are generally mild, and the process can even be adapted for the synthesis of enantiomerically pure indolines. nih.gov

Other domino approaches to indoline synthesis include palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds and iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols for regioselective C-H and N-H bond functionalization. organic-chemistry.orgnih.gov These advanced synthetic methods provide versatile and efficient pathways to a wide range of substituted indolines. The application of such domino strategies to the synthesis of this compound could offer a more streamlined and efficient route compared to traditional multi-step approaches.

| Reaction Type | Catalyst/Reagents | Key Transformation | Advantages | Reference |

| Domino Amidation/Cyclization | Copper catalyst | Formation of indoline from 2-iodophenethyl mesylates | One-pot, high efficiency, mild conditions | nih.govnih.gov |

| Intramolecular C-H Amination | Palladium catalyst | Cyclization of β-arylethylamine derivatives | High efficiency, low catalyst loading | organic-chemistry.org |

| Tandem Dehydrogenation | Iridium catalyst | Regioselective C-H and N-H alkylation of indolines | Access to diverse N- and C3-alkylated indolines | nih.gov |

Synthetic Challenges and Optimization Strategies for Target Compound Production

The primary challenge in the synthesis of this compound lies in the N-acetylation of the electron-deficient 7-nitroindoline precursor. acs.orgnih.govnih.govfigshare.com The deactivating effect of the nitro group significantly reduces the nucleophilicity of the indoline nitrogen, making the reaction sluggish and often requiring harsh conditions or strong bases, which can lead to side reactions and purification difficulties.

Optimization strategies to overcome this challenge include:

Careful selection of the base and solvent system: The use of a non-nucleophilic, strong base such as sodium hydride in an aprotic solvent like THF can effectively deprotonate the indoline nitrogen without competing in the subsequent acetylation reaction. jst.go.jp

Activation of the acetylating agent: While acetic anhydride is commonly used, more reactive acetylating agents could be employed, although this may also increase the risk of side reactions.

Microwave-assisted heating: As discussed, microwave irradiation can often accelerate reactions involving polar intermediates and may facilitate the N-acetylation of deactivated substrates under milder conditions and in shorter reaction times. nih.gov

Alternative synthetic routes: Investigating alternative synthetic pathways that introduce the acetyl group at an earlier stage, prior to the nitration of the aromatic ring, could be a viable strategy. However, the directing effects of the substituents would need to be carefully considered to ensure the desired regiochemistry of nitration.

Photochemical Mechanisms and Uncaging Kinetics of 1 Acetyl 4 Methoxy 7 Nitroindoline

Fundamental Principles of 7-Nitroindoline (B34716) Photolysis

The photolytic cleavage of N-acyl-7-nitroindolines is the foundational process for their use as photoremovable protecting groups. nih.gov The core mechanism, initiated by near-UV light, involves the cleavage of the amide bond between the indoline (B122111) nitrogen and the acyl group. researchgate.netnih.gov Upon photoexcitation, these compounds form highly reactive nitronic anhydride (B1165640) intermediates which are typically not isolable. nih.gov

Mechanistic studies reveal that the process begins with the photochemical transfer of the acetyl group from the amide nitrogen to one of the oxygen atoms of the 7-nitro group, forming a critical intermediate known as an acetic nitronic anhydride. researchgate.netnih.gov This intermediate is the branching point for subsequent reactions that lead to the "uncaging" of the protected molecule. researchgate.netnih.gov The specific pathway taken after the formation of this intermediate can be dependent on the solvent environment. nih.govresearchgate.netnih.gov

In aqueous solutions with high water content, the predominant pathway is an A(AL)1-like cleavage. nih.gov This results in an intramolecular redox reaction within the aromatic ring system, yielding the released carboxylic acid (acetic acid in this case) and 7-nitrosoindole. researchgate.netnih.gov Conversely, in solutions with low water content, the primary mechanism is a standard addition-elimination (A(AC)2) reaction where water acts as a nucleophile, attacking the nitronic anhydride to release the carboxylic acid and the corresponding 7-nitroindoline. researchgate.netnih.gov This versatility makes 1-acyl-7-nitroindolines robust tools for controlled release applications. nih.gov

Investigation of Photo-Cleavage Pathways in 1-Acetyl-4-methoxy-7-nitroindoline

The photo-cleavage of this compound serves as a model for understanding the behavior of mono-nitro substituted indoline cages. Its photolysis pathways have been investigated to elucidate the fine details of the uncaging mechanism.

Recent computational studies have revealed a more complex picture of the formation of the nitronic anhydride intermediate than previously understood. nih.gov Two competitive pathways have been identified originating from the excited state: a classical cyclization pathway and a newly described acyl migration pathway. nih.gov

The classical cyclization pathway (CP-C) involves the formation of a cyclic intermediate. nih.gov In contrast, the acyl migration pathway (MP) represents a combined Norrish Type I and a 1,6-nitro-acyl variant of a Norrish Type II mechanism. nih.gov This migration pathway involves the acetyl group moving farther from the cage structure to form the nitronic anhydride. nih.gov

Calculations show that the energy barrier for the acyl migration is only slightly higher (by about 1.1 kcal/mol) than that for the cyclization pathway, indicating that the two mechanisms are competitive. nih.gov Both of these initial pathways converge to form the same critical nitronic anhydride intermediate, which is consistent with experimental observations. nih.gov

| Pathway | Description | Relative Energy Barrier |

| Classical Cyclization (CP-C) | Formation of a cyclic intermediate. | Lower |

| Acyl Migration (MP) | Migration of the acyl group in a process with Norrish Type I & II characteristics. | Slightly Higher (~1.1 kcal/mol) |

This table summarizes the competitive pathways for the formation of the nitronic anhydride intermediate as revealed by computational analysis. nih.gov

The term "decarboxylation" in the context of 1-acetyl-7-nitroindoline photolysis refers to the release of the acetyl group as acetic acid, rather than a literal loss of carbon dioxide. The kinetics of this release step are rapid, defining the utility of these compounds for fast uncaging applications. nih.gov

Time-resolved measurements using laser flash photolysis have directly observed the decay of the acetic nitronic anhydride intermediate. nih.gov In aqueous solution, this species undergoes a single exponential decay with an observed rate constant (k_obs) of 5 x 10⁶ s⁻¹. nih.gov This rapid decay is assigned to the cleavage of the acyl group, releasing the carboxylic acid and forming a nitroso-3H-indole, which quickly tautomerizes. researchgate.netnih.gov This confirms that 1-acyl-7-nitroindolines can release their protected functionalities on a sub-microsecond timescale. nih.gov

| Kinetic Parameter | Value | Assignment |

| k_obs | 5 x 10⁶ s⁻¹ | Rate of acetic acid release from the nitronic anhydride intermediate in water. |

This table presents the experimentally determined rate constant for the release of acetic acid during the photolysis of a 1-acyl-7-nitroindoline. nih.gov

Influence of Substituent Effects on Photoreactivity

The efficiency and even the pathway of 7-nitroindoline photolysis can be significantly altered by the presence of other substituents on the aromatic ring.

The electronic nature of substituents on the indoline ring plays a crucial role in modulating the photolysis efficiency. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can either enhance or suppress the photoreactivity. researchgate.netresearchgate.net

Studies have shown that excessive electron donation can be detrimental to the desired photochemistry. researchgate.netresearchgate.netresearchgate.net For instance, 1-Acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation at 350 nm. researchgate.netresearchgate.net This lack of reactivity is attributed to the high electron density in the aromatic ring, which likely diverts the excited state into non-productive relaxation pathways, possibly through a low-lying charge transfer state that returns to the ground state without reaction. researchgate.net

In contrast, the introduction of electron-withdrawing groups can improve photolysis efficiency compared to the benchmark this compound. researchgate.netresearchgate.net For example, 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline both exhibit approximately two-fold greater photoefficiency in aqueous solution. researchgate.net However, this increased efficiency can come at the cost of reaction cleanliness. Unlike the clean photolysis of mono-nitro compounds like this compound, these dinitro-substituted analogs yield mixed photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.govresearchgate.netresearchgate.net This suggests that while electron-withdrawing groups can enhance the initial photochemical event, they may also open up alternative reaction pathways. researchgate.netresearchgate.net

| Compound | Substituent(s) | Effect on Photolysis | Reference |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | Strong Electron-Donating (methylenedioxy) | Inert; blocks photolysis | researchgate.netresearchgate.netresearchgate.net |

| This compound | Electron-Donating (methoxy) | Baseline photoreactivity | researchgate.netresearchgate.net |

| 1-Acetyl-5,7-dinitroindoline | Electron-Withdrawing (nitro) | ~2x improved efficiency; mixed products | researchgate.net |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | Electron-Donating (methoxy) & Electron-Withdrawing (nitro) | ~2x improved efficiency; mixed products | researchgate.net |

This table summarizes the observed effects of different substituents on the photolysis efficiency of 1-acyl-7-nitroindolines.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of photochemical reactions. nih.govacs.org By modeling the behavior of molecules at the quantum level, researchers can gain insights into reaction pathways, transition states, and the influence of various factors on reaction outcomes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited states of molecules. researchgate.netnih.gov These calculations provide valuable information about the energies of different electronic states and the probabilities of transitions between them, which is crucial for understanding photochemical processes. researchgate.netyoutube.com

In the context of nitroindoline (B8506331) photochemistry, DFT and TD-DFT calculations help to characterize the excited states involved in the photolysis reaction. researchgate.net For instance, these methods can be used to calculate the energies of the singlet and triplet excited states, which are key to understanding the potential for intersystem crossing.

Modeling of Potential Energy Surfaces and Transition States

Potential energy surfaces (PES) are theoretical constructs that map the energy of a molecule as a function of its geometry. By modeling the PES for the ground and excited states of a molecule, chemists can identify the most likely pathways for a chemical reaction. researchgate.net

For the photolysis of nitroindoline derivatives, computational modeling of the PES can reveal the energetic barriers and intermediate structures involved in the cleavage of the acyl group. These models can help to explain why certain substitutions enhance or inhibit photolysis. The identification of transition states, which represent the highest energy point along a reaction coordinate, is particularly important for understanding the kinetics of the uncaging process.

Analysis of Intersystem Crossing (ISC) and Triplet State Involvement

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to a triplet state, or vice versa. wikipedia.orgnumberanalytics.com This process is formally "forbidden" by selection rules but can occur with significant probability in certain molecules, particularly those containing heavy atoms or specific structural motifs. wikipedia.orgyoutube.com The involvement of triplet states can significantly influence the outcome of a photochemical reaction. nih.govnih.gov

Solvent and Environmental Effects on Photochemical Efficiency

The efficiency of a photochemical reaction can be significantly influenced by the surrounding environment, particularly the solvent. rsc.org Solvent properties such as polarity and hydrogen bonding capacity can alter the energies of the ground and excited states of a molecule, thereby affecting the rates of different photochemical and photophysical processes. nih.govnih.gov

For nitroaromatic compounds, previous studies have indicated that their photochemistry in organic solvents can differ substantially from that in aqueous solutions. rsc.orguci.edu In the case of nitroindolines, the solvent can affect the stability of the excited state and the intermediates formed during photolysis. For instance, polar solvents can stabilize charge-transfer excited states, which may alter the reaction pathway and efficiency. rsc.org While for some nitrophenols, the solvent effects on their electronic structure and photochemistry were found to be minimal, for others, a dramatic increase in reactivity was observed in certain organic solvents compared to water. rsc.orguci.edu This highlights the importance of considering the specific solvent environment when designing and utilizing caged compounds for particular applications.

Advanced Methodologies for Enhancing Photorelease Capabilities

Strategies for Improving Photolysis Efficiency and Quantum Yield

The efficiency of a photolabile protecting group is fundamentally determined by its photolysis efficiency and quantum yield (Φ), which represent the probability that an absorbed photon will result in the cleavage of the protecting group and release of the active molecule. For 1-acyl-7-nitroindolines, research has demonstrated that strategic substitutions on the indoline (B122111) ring can significantly influence these parameters.

The introduction of a methoxy (B1213986) group at the 4-position of the 7-nitroindoline (B34716) scaffold, as seen in 1-Acetyl-4-methoxy-7-nitroindoline, has been shown to enhance photosensitivity compared to the unsubstituted parent compound. nih.gov This improvement is attributed to the electron-donating nature of the methoxy group, which influences the electronic properties of the excited state and promotes the desired photochemical reaction pathway.

Further studies have explored the impact of additional electron-withdrawing groups. For instance, the dinitro-derivative, 1-acetyl-4-methoxy-5,7-dinitroindoline, exhibits even greater photolysis efficiency in aqueous solutions compared to the mono-nitro compound. nih.govresearchgate.net However, this increased efficiency can come at the cost of reaction cleanliness, with studies on the corresponding L-glutamate conjugate showing that the stoichiometry of glutamate (B1630785) release was only 65–77% of the theoretical value, suggesting the involvement of alternative, non-productive photolysis pathways. nih.govresearchgate.net This highlights a critical trade-off in the design of photolabile protecting groups: the balance between maximizing photolysis efficiency and maintaining a clean, predictable photorelease.

While a precise quantum yield for this compound is not extensively reported, the data from related compounds underscores the importance of substituent effects in optimizing photorelease.

Table 1: Photolysis Efficiency of Substituted 1-Acyl-7-nitroindolines

| Compound | Substituents | Relative Photolysis Efficiency | Notes |

| 1-Acyl-7-nitroindoline | None | Baseline | The parent compound for comparison. |

| This compound | 4-methoxy | Enhanced | The methoxy group improves photosensitivity. nih.gov |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-methoxy, 5,7-dinitro | Further Enhanced | Dinitro substitution increases efficiency but may lead to mixed photoproducts. nih.govresearchgate.net |

Development of Sensitized Photolabile Systems for this compound Derivatives

To overcome the inherent limitations of the chromophore's light absorption, sensitized photolabile systems have been developed. These systems employ an "antenna" molecule that absorbs light more efficiently at a desired wavelength and then transfers the absorbed energy to the photolabile protecting group, triggering the uncaging process.

Antenna-Based Light Harvesting Approaches

To improve the practical applicability of these sensitized systems, particularly in biological environments, modifications to the antenna itself have been explored. For example, a benzophenone (B1666685) antenna has been functionalized with a dicarboxylic acid substituent. nih.gov This modification enhances the water solubility of the caged compound, a critical factor for its use in neuroscience research, without compromising the enhanced photolytic efficiency provided by the antenna. nih.gov

Dexter Energy Transfer Mechanisms in Sensitized Systems

The enhanced efficiency in these antenna-sensitized systems is mediated by a Dexter energy transfer mechanism. acs.org In this short-range, non-radiative process, the antenna molecule, after being excited to its triplet state by light absorption, transfers its energy to the 1-acyl-7-nitroindoline moiety. This energy transfer populates the reactive, short-lived triplet state of the nitroindoline (B8506331), which is the key intermediate in the photocleavage reaction. nih.gov The confirmation of this mechanism comes from laser flash photolysis studies, which show a significant reduction in the triplet lifetime of the sensitizer (B1316253) in the conjugated system compared to the sensitizer alone, indicating efficient energy transfer to the photolabile group. nih.gov

Two-Photon Excitation (2PE) for Spatiotemporal Control

Two-photon excitation (2PE) offers a powerful tool for achieving precise three-dimensional control over the photorelease of caged compounds. This nonlinear optical process involves the simultaneous absorption of two lower-energy photons to excite the chromophore, effectively doubling the excitation wavelength and allowing for deeper tissue penetration with reduced phototoxicity.

Optimization of Two-Photon Uncaging Action Cross Sections

The efficiency of 2PE is quantified by the two-photon uncaging action cross-section (δu), a product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). For many photolabile protecting groups, including nitroindoline derivatives, the intrinsic δu values are often low. A key derivative, 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu), which is structurally very similar to an L-glutamate conjugate of this compound, has a reported δu of 0.06 Göppert-Mayer (GM) at 720 nm. researchgate.net

To enhance this value, antenna-based sensitization has been successfully applied to 2PE. By conjugating a thioxanthone (THX) antenna to a derivative of MNI-Glu, researchers have achieved a significant increase in the two-photon uncaging action cross-section to 0.29 GM at 860 nm. acs.org The THX sensitizer effectively harvests the two-photon energy and transfers it to the nitroindoline cage via Dexter energy transfer, leading to a more efficient photorelease. acs.org

Table 2: Two-Photon Uncaging Properties of MNI-Glu Derivatives

| Compound | Excitation Wavelength (nm) | Two-Photon Uncaging Action Cross-Section (δu) (GM) | Reference |

| MNI-Glu | 720 | 0.06 | researchgate.net |

| MNI-Glu | 770 | 0.072 | acs.org |

| THX-MMNI-Glu | 770 | 0.11 | acs.org |

| THX-MMNI-Glu | 860 | 0.29 | acs.org |

Design Principles for Red-Shifted Absorption in Indoline Cages

Shifting the absorption maximum of the photolabile protecting group to longer wavelengths (red-shifting) is a major goal in the development of caged compounds. This allows for the use of less energetic and deeper-penetrating light, which is particularly advantageous for biological applications. General design principles for achieving red-shifted absorption in photolabile protecting groups are applicable to the 7-nitroindoline scaffold.

One effective strategy is to extend the π-conjugated system of the chromophore. nih.gov This can be achieved by introducing conjugated substituents onto the aromatic ring. Another key principle is the strategic placement of electron-donating groups. As observed with the 4-methoxy substituent, electron-donating groups can significantly influence the electronic transitions of the molecule, leading to a bathochromic (red) shift in the absorption spectrum. The development of a nitrodibenzofuran (NDBF)-based caging group with a dimethylamino functionality demonstrated that the addition of a strong electron-donating group can lead to a red-shifted absorption and an improved two-photon photolysis behavior. nih.govrsc.org These principles provide a rational basis for the design of next-generation 7-nitroindoline cages with optimized spectral properties for advanced applications in photopharmacology and materials science.

Kinetic Analysis of Ligand Release from Caged this compound Conjugates

The efficiency and speed of ligand release are paramount for the utility of a caged compound in biological and chemical applications. The 4-methoxy-7-nitroindolinyl (MNI) caging group, a close analog and the core of this compound, has been the subject of detailed kinetic studies. These analyses provide critical insights into the photorelease mechanism and performance.

The photorelease of a leaving group from MNI-caged precursors is a rapid event. Nanosecond laser flash photolysis studies on nitroindoline-caged carboxylates have revealed that the release has a half-time in the sub-microsecond timescale, approximately 150 nanoseconds. nih.gov This rapid release is crucial for applications requiring fast initiation of biological or chemical processes.

Flashlamp photolysis experiments have been instrumental in determining the conversion efficiencies of MNI-caged compounds under biologically relevant conditions. For instance, in brain slices, MNI-caged γ-D-glutamyl-glycine (γ-DGG) exhibited a conversion efficiency of approximately 14% per flash with a single capacitor discharge and 30% per flash with three capacitors. nih.gov Such data is vital for calibrating experiments to release specific concentrations of the active molecule.

The kinetic properties of photorelease from MNI-caged compounds can be summarized in the following table, providing a comparative overview of key parameters for related compounds.

| Caged Compound | Leaving Group | Photolysis Method | Release Half-time (t½) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λmax | Reference |

| MNI-caged γ-D-glutamyl-glycine | γ-D-glutamyl-glycine | Flashlamp Photolysis | ~150 ns | Not Specified | 4800 M⁻¹cm⁻¹ at 322 nm | nih.gov |

| MNI-caged L-glutamate | L-glutamate | Not Specified | Not Specified | ~0.08 | Not Specified | nih.gov |

Note: The data presented is for MNI-caged compounds, which are structurally analogous to this compound. The acetyl group in the target compound may influence the precise kinetics.

Methodologies for Monitoring Photoproduct Formation and Degradation Pathways

Understanding the formation of photoproducts and their subsequent degradation is as crucial as characterizing the kinetics of release. The byproducts of the photoreaction should ideally be biologically inert to avoid confounding experimental results. A variety of sophisticated methodologies are employed to monitor these processes in real-time and to identify the resulting chemical species.

Time-Resolved Spectroscopy: Laser flash photolysis is a primary tool for studying the transient intermediates and final products of the photorelease reaction. vu.ltresearchgate.net By exciting the sample with a short laser pulse, the absorption spectra of short-lived species can be recorded, providing insights into the reaction mechanism. For instance, the photolysis of nitroaromatic compounds often proceeds through transient species that can be detected on the nanosecond to microsecond timescale. vu.lt

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical method for separating and identifying the photoproducts. This technique allows for the precise determination of the molecular weights and structures of the compounds formed after photolysis, confirming the identity of the released ligand and the modified caging group.

Fluorescence Spectroscopy: In some cases, the photolysis reaction can be monitored by changes in fluorescence. Caged fluorophores, such as NPE-HPTS, are used to calibrate the photolysis setup in a microscope. nih.gov The change in fluorescence upon photorelease provides a direct measure of the extent of the reaction. This method is particularly useful for quantifying the amount of released substance in cellular environments. nih.gov

The degradation of the photoproducts is also a critical consideration. The ideal caged compound yields a photochemically stable and biologically innocuous byproduct. For MNI-caged compounds, the primary byproduct is the 4-methoxy-7-nitrosoindole derivative. The stability and potential reactivity of this species must be assessed to ensure it does not interfere with the biological system under investigation. Studies have confirmed that the intermediates and byproducts of MNI-caged glutamate photolysis have no deleterious effects in neuronal preparations. muni.cz

The following table outlines the primary methodologies used to monitor photoproduct formation and degradation for MNI-caged compounds.

| Methodology | Information Obtained | Timescale | Key Advantages | Reference |

| Laser Flash Photolysis | Identification of transient intermediates, reaction kinetics | Nanoseconds to milliseconds | Real-time monitoring of fast reactions | vu.ltresearchgate.net |

| HPLC-MS | Separation and identification of stable photoproducts | Minutes to hours | High resolution and structural information | |

| Fluorescence Spectroscopy | Quantification of photorelease, calibration of light source | Milliseconds to seconds | High sensitivity, suitable for in situ measurements | nih.govnih.gov |

| Electrophysiology | Bio-assay for the effect of released ligand and byproducts | Milliseconds to minutes | Functional assessment in biological systems | nih.govnih.gov |

Applications in Chemical Biology and Neuroscience Research Tools

Design and Synthesis of 1-Acetyl-4-methoxy-7-nitroindoline Conjugates as Caged Bioactive Molecules

The core principle of a caged compound is to render a biologically active molecule inert by chemically modifying it with a photoremovable protecting group. nih.gov The 4-methoxy-7-nitroindolinyl (MNI) group is a prominent example of such a protecting group, designed to be cleaved by light, thereby releasing the active molecule in a controlled manner. nih.govresearchgate.net The synthesis of MNI-caged compounds involves coupling the carboxylate or other functional groups of a bioactive molecule to the nitrogen atom of the 4-methoxy-7-nitroindoline scaffold. scispace.comresearchgate.net

The design of these conjugates focuses on several key criteria: the caged precursor must be biologically inert and stable under physiological conditions, yet capable of rapid and efficient photorelease upon illumination. nih.govresearchgate.net The MNI caging group fulfills these requirements effectively. For instance, MNI-caged precursors are highly resistant to hydrolysis. nih.govresearchgate.net Furthermore, the introduction of a methoxy (B1213986) group at the 4-position of the indoline (B122111) ring enhances the efficiency of photorelease compared to its predecessor, the 7-nitroindolinyl (NI) group. nih.gov

The synthesis of an MNI-caged molecule, such as MNI-D-aspartate, typically begins by coupling the protected bioactive molecule with 4-methoxyindoline. scispace.com The crucial nitro group is then introduced to form the 4-methoxy-7-nitroindoline structure. scispace.com The final step involves removing the protecting groups from the bioactive molecule to yield the water-soluble, caged compound, which is often purified using High-Performance Liquid Chromatography (HPLC). scispace.com

A primary application of MNI caging technology is the controlled release of neurotransmitters to study synaptic transmission and neuronal signaling. nih.govresearchgate.net The excitatory amino acid L-glutamate is a major target for this technology. MNI-caged L-glutamate is widely used because it is stable, biologically inert at glutamate (B1630785) receptors before photolysis, and releases glutamate rapidly (with a half-time of less than 0.26 ms) upon illumination. nih.govresearchgate.net The photolysis efficiency of MNI-caged L-glutamate is approximately 2.5 times greater than that of NI-caged L-glutamate, making it a more effective tool for neuroscience research. nih.govresearchgate.net

Beyond glutamate, the MNI group has been used to cage other key signaling molecules. To study glutamate transporters and NMDA receptors, researchers synthesized MNI-D-aspartate. nih.gov This compound acts as an effective ligand for these proteins but does not activate AMPA/kainate or metabotropic glutamate receptors, allowing for selective pathway activation. nih.gov The MNI caging strategy has also been extended to inhibitory neurotransmitters like GABA and glycine (B1666218), although the resulting caged compounds sometimes show antagonist effects at their respective receptors. nih.gov More recently, MNI-caged auxins have been developed for plant biology, demonstrating high stability in planta and enabling optical control over plant physiological responses. nih.gov

Table 1: Comparison of Nitroindolinyl-Caged Neurotransmitters

| Caged Compound | Bioactive Molecule | Photolysis Half-Time | Relative Photolysis Efficiency | Biological Inertness |

|---|---|---|---|---|

| NI-caged L-glutamate | L-Glutamate | ≤0.26 ms | ~15% | No agonist/antagonist effects on AMPA/NMDA receptors. nih.gov |

| MNI-caged L-glutamate | L-Glutamate | ≤0.26 ms | ~35% (2.5x NI-Glu) | Inert at glutamate receptors. nih.govresearchgate.net |

| MNI-D-aspartate | D-Aspartate | Fast | Quantum Yield: 0.09 | No agonist/antagonist activity at glutamate transporters; does not activate AMPA/kainate or mGluRs. nih.gov |

| NI-caged GABA | GABA | Fast | N/A | Antagonist at GABA(A) receptors. nih.gov |

| NI-glycine | Glycine | Fast | N/A | Antagonist at glycine receptors. nih.gov |

Orthogonal protection strategies involve the use of multiple protecting groups within the same system that can be removed independently by distinct stimuli. wikipedia.org In photochemistry, this is often achieved by using caging groups that are sensitive to different wavelengths of light. nih.gov This allows for the sequential or simultaneous release of different bioactive molecules at specific times and locations. nih.gov

While the MNI group is typically cleaved by near-UV light, the development of a family of caging moieties that respond to unique wavelengths is an active area of research. nih.govnih.gov For example, strategies exist to create red-shifted caged compounds, and two-photon excitation allows for uncaging with near-infrared light, offering deeper tissue penetration. nih.govnih.gov By combining different photolabile protecting groups, such as the MNI group with others like coumarin-based cages (which can be cleaved by visible light), researchers can achieve orthogonal photoactivation. nih.govumich.edu This enables complex experiments where multiple signaling pathways can be activated or deactivated at different time points, providing a more sophisticated tool for dissecting cellular networks. nih.govacs.org

Integration of Caged Compounds in Optogenetic and Biosensing Systems

The use of light to control biological processes, known as optogenetics, is a powerful technique in modern neuroscience. researchgate.net Caged compounds are a key component of the broader field of photopharmacology, which complements optogenetics by using light-activated small molecules instead of genetically encoded proteins. nih.govresearchgate.net MNI-caged compounds are integrated into these systems to provide precise, light-mediated control over cellular chemistry and physiology. nih.gov When combined with observation techniques like fluorescence microscopy, caged compounds allow researchers to both control and observe cellular function in real-time. nih.gov

The fundamental advantage of using MNI-caged compounds is the ability to initiate a biological process with a flash of light. nih.gov By delivering a caged molecule to a specific location, such as the synapse of a neuron, a focused light beam can trigger the rapid release of the active molecule, creating a "concentration jump". nih.govnih.gov This sudden increase in the concentration of a signaling molecule, like glutamate, can activate its corresponding receptors and downstream cellular pathways with high temporal and spatial resolution. nih.govresearchgate.net

This technique has been used to map the sensitivity of neurons to neurotransmitters, study the dynamics of synaptic transmission, and investigate the role of specific signaling pathways in cellular behavior. nih.govnih.gov For example, the photorelease of MNI-D-aspartate has been used to selectively activate glutamate transporters and NMDA receptors on astrocytes and neurons, allowing researchers to study their function in isolation. nih.gov Similarly, light-activated release of glutamate from MNI-glutamate has been used in conjunction with genetically encoded fluorescent glutamate sensors (iGluSnFR) to both stimulate and monitor glutamate signaling on the surface of cultured cells. acs.org

MNI-caged compounds are extensively used in in vitro (cell culture) and ex vivo (tissue slice) preparations to study neurophysiology. nih.gov In cultured neurons, caged compounds can be applied to the extracellular solution or loaded directly into the cell cytosol via a patch pipette. nih.gov Ex vivo models, such as acute brain slices, provide a way to study neurons and glial cells within their native tissue environment while maintaining experimental control. nih.govnih.govnih.gov

In acute hippocampal and cerebellar slices, the photolysis of MNI-D-aspartate has been used to trigger and study currents from glutamate transporters in astrocytes, Bergmann glial cells, and Purkinje neurons. nih.gov This approach allows for the investigation of transporter function and regulation in different brain regions. nih.gov The stability and inertness of MNI-caged compounds are critical in these experiments, ensuring that observed effects are due to the photoreleased molecule and not the caged precursor or photolysis by-products. nih.govnih.gov These ex vivo systems, free from the confounding variables of a whole animal, are ideal for dissecting the effects of specific molecules on neural circuits. nih.govnih.gov

Microfluidic and High-Throughput Screening Approaches for Photorelease Studies

The discovery and optimization of caged compounds and photochemical reactions can be accelerated using modern screening techniques. biorxiv.orgnih.gov Microfluidic and high-throughput screening (HTS) platforms offer the ability to perform a large number of experiments rapidly and with minimal reagent consumption. nih.govchemrxiv.org

Droplet-based microfluidics, which uses picoliter-volume aqueous droplets as independent microreactors, is particularly well-suited for photochemical reaction discovery. nih.govchemrxiv.org This technology can be used to screen libraries of potential caged compounds or to optimize the conditions for photorelease. nih.gov For instance, a microfluidic system can create a concentration gradient of a compound, segment it into thousands of droplets, and then expose them to light to measure the photorelease efficiency under different conditions. nih.gov This allows for the generation of high-resolution data on reaction kinetics and quantum yields. scispace.com Platforms combining droplet microfluidics with mass spectrometry have been developed specifically for high-throughput screening of photochemical reactions on a picomole scale. chemrxiv.org Such approaches can be used to evaluate the photorelease of molecules from MNI cages and to discover new photolabile protecting groups with improved properties. chemrxiv.orgrsc.org

Comparative Photochemistry of Substituted 7 Nitroindolines

Structure-Reactivity Relationships within the 1-Acyl-7-nitroindoline Family

The photochemical behavior of 1-acyl-7-nitroindolines is intricately linked to their molecular structure, with both the N-acyl group and substituents on the aromatic ring playing crucial roles in determining the efficiency and outcome of the photorelease process. The core photochemical event involves the excitation of the 7-nitroindoline (B34716) chromophore, which leads to the cleavage of the N-acyl bond and the release of the caged molecule.

The nature of the substituent on the indoline (B122111) ring significantly modulates the photolysis efficiency. Electron-donating groups, for instance, have been shown to have a detrimental effect on the desired photochemical pathway. A notable example is 1-acetyl-4,5-methylenedioxy-7-nitroindoline, which is reportedly inert to irradiation at 350 nm. researchgate.net This has been attributed to the excessive electron donation from the substituents, which can divert the excited state into non-productive relaxation pathways, thereby inhibiting the cleavage process. researchgate.net

Conversely, the introduction of electron-withdrawing groups can enhance the efficiency of photolysis. This is a key consideration in the design of more effective photolabile cages. The underlying principle is that these groups can influence the electronic properties of the excited state, favoring the desired bond cleavage pathway.

Comparative Analysis of 1-Acetyl-4-methoxy-7-nitroindoline with Other N-Acyl and Ring-Substituted Analogues

This compound serves as a crucial benchmark for understanding the photochemical properties of this class of compounds. The methoxy (B1213986) group at the 4-position is an electron-donating group, which, based on the general trend, might be expected to decrease photolysis efficiency compared to an unsubstituted analogue. However, its widespread use and study suggest a favorable balance of properties.

A significant advancement in the development of 7-nitroindoline cages was the introduction of a second nitro group at the 5-position. This modification has a profound impact on the photochemical behavior. For instance, 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline both exhibit improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts like this compound. researchgate.net

While quantitative data on quantum yields and photolysis rates are dispersed across various studies, the qualitative trend is clear. The dinitro-substituted analogues represent a step forward in terms of photorelease efficiency. However, this increased efficiency comes at the cost of producing a more complex mixture of photoproducts.

| Compound | Ring Substituents | N-Acyl Group | Relative Photolysis Efficiency | Major Photoproducts |

| 1-Acetyl-7-nitroindoline | None | Acetyl | Baseline | 7-Nitrosoindole, Acetic Acid |

| This compound | 4-Methoxy | Acetyl | Moderate | 4-Methoxy-7-nitrosoindole, Acetic Acid |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-Methylenedioxy | Acetyl | Inert | No reaction |

| 1-Acetyl-5,7-dinitroindoline | 5-Nitro | Acetyl | Improved | 5,7-Dinitroindoline, 5-Nitro-7-nitrosoindole |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-Methoxy, 5-Nitro | Acetyl | Improved | 4-Methoxy-5,7-dinitroindoline, 4-Methoxy-5-nitro-7-nitrosoindole |

Strategies for Mitigating Undesirable Photoproduct Formation (e.g., nitrosoindoles and 5-nitro isomers)

A significant challenge in the application of 7-nitroindoline-based photolabile groups is the formation of side products, which can complicate biological experiments and reduce the yield of the desired photoreleased species. The primary photoproducts upon cleavage of the N-acyl group are the corresponding nitrosoindoles. researchgate.net

In the case of dinitro-substituted analogues, such as 1-acetyl-5,7-dinitroindoline and 1-acetyl-4-methoxy-5,7-dinitroindoline, the photolysis yields a mixture of the corresponding dinitroindoline and the 5-nitro-7-nitrosoindole. researchgate.net This mixed photoproduct formation can be problematic, as it indicates that the photorelease process is not as "clean" as with the mono-nitro analogues. In fact, studies on a glutamate (B1630785) conjugate of 4-methoxy-5,7-dinitroindoline showed that the stoichiometric release of glutamate was only 65-77% of the theoretical value, suggesting that alternative, non-productive photolysis pathways are at play. researchgate.net

One of the key strategies to achieve a cleaner photoreaction is to favor the desired cleavage pathway through careful molecular design. While the introduction of a second nitro group enhances efficiency, it also appears to open up pathways leading to a mixture of products. This suggests a trade-off between photolysis efficiency and the cleanliness of the reaction.

Further research into the photolysis mechanism is crucial for developing strategies to suppress the formation of these undesirable byproducts. Understanding the factors that govern the partitioning between the different reaction pathways will enable the rational design of cages with both high efficiency and clean product profiles.

Design Principles for Next-Generation Photolabile Indoline Cages

Based on the structure-reactivity relationships and the challenges identified with current 7-nitroindoline cages, several design principles can be formulated for the development of improved, next-generation photolabile protecting groups:

Balancing Electronic Effects: The electronic nature of the substituents on the aromatic ring is paramount. Future designs should aim to optimize the electron-withdrawing character to enhance photolysis efficiency without introducing instability or overly complex synthetic routes. This may involve exploring a wider range of electron-withdrawing groups beyond the nitro group or a combination of substituents that fine-tune the electronic properties of the chromophore.

Minimizing Side Product Formation: A primary goal is to design cages that undergo clean and efficient photorelease. This requires a deeper understanding of the mechanism of photoproduct formation, particularly the pathways leading to nitrosoindoles and other side products. Computational studies can play a significant role in elucidating these mechanisms and predicting the photoproduct distribution of novel cage designs.

Tuning Photophysical Properties: The absorption wavelength of the photolabile group is a critical parameter, especially for biological applications where longer wavelengths are desirable to minimize photodamage and increase tissue penetration. Future designs could incorporate modifications to the chromophore to shift the absorption maximum to the near-UV or even the visible region of the spectrum.

Improving Aqueous Solubility and Stability: For biological applications, the photolabile cage and the caged compound must be soluble and stable in aqueous media. The introduction of polar or ionizable groups into the cage structure can enhance water solubility without significantly altering the core photochemical properties.

Facile Synthesis: The practical utility of a photolabile protecting group is also dependent on its synthetic accessibility. The development of efficient and scalable synthetic routes to novel indoline cages is a crucial aspect of their design and implementation.

Future Research Directions and Translational Perspectives

Development of Advanced Photochemical Toolkits Based on Indoline (B122111) Scaffolds

The 4-methoxy-7-nitroindoline backbone has proven to be a robust platform for creating "caged" compounds, which are biologically inactive molecules that can be activated with light to release a bioactive substance. nih.govacs.org A notable example is MNI-caged L-glutamate, which has become a widely used tool in neuroscience for the precise spatiotemporal release of the neurotransmitter glutamate (B1630785). rsc.orgnih.gov Future research will likely focus on expanding the repertoire of molecules that can be caged with the MNI group. This includes other neurotransmitters, signaling molecules, and even enzymes, to create a comprehensive toolkit for studying complex biological processes with high precision.

Furthermore, there is potential for developing "tandem" uncaging systems where the MNI group is part of a larger molecular assembly. These systems could incorporate a sensitizing antenna that harvests light and transfers energy to the MNI core, potentially increasing the efficiency of the photorelease process. nih.gov The development of such advanced toolkits will enable researchers to dissect intricate cellular and physiological events with unprecedented control.

Exploration of Alternative Light Sources and Activation Wavelengths

A significant area of future research lies in shifting the activation wavelength of 1-acetyl-4-methoxy-7-nitroindoline and its derivatives to the near-infrared (NIR) region. nih.gov Conventional one-photon activation often relies on UV light, which has limited tissue penetration and can be phototoxic to biological samples. nih.govslideshare.net Two-photon excitation (2PE) using NIR light offers a solution to these problems, allowing for deeper tissue penetration and reduced phototoxicity. nih.govslideshare.net

MNI-caged glutamate has been successfully uncaged using two-photon excitation, typically around 720 nm, although its two-photon cross-section is relatively small. nih.gov A key future direction will be the rational design of new MNI derivatives with enhanced two-photon absorption cross-sections. This will improve the efficiency of two-photon uncaging, allowing for the use of lower laser powers and minimizing potential damage to biological tissues. nih.gov The exploration of other light sources, such as upconverting nanoparticles that can be excited by NIR light and emit in the UV-Vis range to trigger uncaging, also presents an exciting avenue for research.

Integration with Nanomaterials and Smart Delivery Systems

The conjugation of this compound derivatives to nanomaterials represents a promising strategy for creating sophisticated, light-controlled delivery systems. While specific research on the integration of this particular compound with nanomaterials is still emerging, the general principles of nanoparticle-based drug delivery offer a clear roadmap for future investigations. nih.govnih.gov Nanoparticles can serve as carriers for MNI-caged compounds, protecting them from degradation and enabling targeted delivery to specific cells or tissues.

Future work could involve the development of nanoparticles functionalized with MNI-caged therapeutics. Upon reaching the target site, irradiation with light would trigger the release of the active drug with high spatiotemporal precision, maximizing therapeutic efficacy while minimizing off-target effects. nih.gov This approach could be particularly beneficial in cancer therapy, where localized drug release is crucial. The design of "smart" delivery systems, where the nanoparticle itself is responsive to other stimuli in addition to light, could lead to even more sophisticated and effective therapeutic strategies.

Computational-Aided Design for Tailored Photoreactivity

Computational chemistry offers powerful tools for understanding and predicting the photochemical behavior of molecules like this compound. Quantum chemical modeling can be employed to elucidate the mechanisms of photolysis and to identify structural modifications that could enhance desired properties, such as the quantum yield of uncaging and the two-photon absorption cross-section. rsc.org

Future research will increasingly rely on computational approaches to design new MNI derivatives with tailored photoreactivity. For instance, by modeling the excited state properties of different substituted indoline scaffolds, it may be possible to rationally design molecules with optimized absorption spectra and photolytic efficiency. This in-silico design process can significantly accelerate the development of new and improved photochemical tools, reducing the need for extensive and time-consuming synthetic efforts.

Broader Implications for Spatiotemporal Control in Materials Science and Synthetic Chemistry

The ability to control chemical reactions with light has profound implications beyond biology. The principles demonstrated by the photochemistry of this compound can be extended to materials science and synthetic chemistry to achieve spatiotemporal control over material properties and chemical transformations. nih.gov For example, incorporating MNI-based photolabile groups into polymer backbones could allow for the light-induced degradation or modification of polymers, enabling the fabrication of photoresists or self-healing materials.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。